Hepsulfam - 96892-57-8

Hepsulfam

Catalog Number: EVT-270565
CAS Number: 96892-57-8
Molecular Formula: C7H18N2O6S2
Molecular Weight: 290.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hepsulfam is a bisulfamic ester which is similar in structure to busulfan and belongs to the family of drugs known as alkylsulfonate alkylating agents. Hepsulfam forms covalent linkages with nucleophilic centers in DNA, resulting in depurination, base miscoding, strand scission, DNA-DNA and DNA-protein cross-linking, and cytotoxicity. (NCI04)
Source and Classification

Hepsulfam is classified under the category of sulfamate compounds, which are characterized by the presence of a sulfamate functional group. It has been synthesized as part of research efforts to create more effective chemotherapeutic agents with improved selectivity and reduced side effects compared to existing treatments. This compound is particularly noted for its mechanism of action that involves alkylation of DNA, leading to cytotoxic effects in malignant cells.

Synthesis Analysis

Methods and Technical Details

Hepsulfam can be synthesized through a multi-step chemical process involving the reaction of heptanediol with sulfamic acid. The synthesis typically includes the following steps:

  1. Formation of the Sulfamate Group: The heptanediol undergoes reaction with sulfamic acid under controlled conditions to form the bis-sulfamate ester.
  2. Purification: The crude product is purified through techniques such as recrystallization or column chromatography to obtain the desired purity.
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity.

The detailed synthesis process has been documented in clinical studies, highlighting its potential for further development in pharmacological applications .

Molecular Structure Analysis

Structure and Data

The molecular formula of Hepsulfam is C14H30N2O4S, and its structural representation includes two sulfamate groups attached to a heptanediol backbone. The compound's structure can be visualized as follows:

  • Backbone: A seven-carbon chain (heptane) with hydroxyl groups.
  • Functional Groups: Two sulfamate groups (-OSO2NH2) attached at the terminal ends.

The molecular weight of Hepsulfam is approximately 306.48 g/mol. Its structural characteristics contribute to its biological activity, particularly its ability to interact with nucleophiles in DNA .

Chemical Reactions Analysis

Reactions and Technical Details

Hepsulfam exhibits significant reactivity due to the presence of the sulfamate functional groups. Key chemical reactions include:

  1. Alkylation Reactions: Hepsulfam can alkylate nucleophilic sites on DNA, leading to cross-linking and subsequent cytotoxicity in cancer cells.
  2. Hydrolysis: Under certain conditions, Hepsulfam may undergo hydrolysis, resulting in the release of heptanediol and sulfamic acid.

These reactions are crucial for understanding how Hepsulfam exerts its therapeutic effects against leukemia and other malignancies .

Mechanism of Action

Process and Data

The mechanism by which Hepsulfam acts involves several key processes:

  1. DNA Interaction: Hepsulfam preferentially binds to nucleophilic sites on DNA, leading to the formation of interstrand cross-links.
  2. Cell Cycle Arrest: This cross-linking disrupts normal DNA replication and transcription, resulting in cell cycle arrest.
  3. Induction of Apoptosis: The resultant DNA damage triggers apoptotic pathways in sensitive cancer cells, leading to cell death.

Studies have shown that Hepsulfam is significantly more effective than traditional agents like busulfan in certain leukemia cell lines, indicating its potential as a potent chemotherapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hepsulfam exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide but less soluble in non-polar solvents.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining the appropriate formulation for therapeutic use .

Applications

Scientific Uses

Hepsulfam has been primarily investigated for its applications in oncology:

  • Antileukemic Agent: Its primary application is in the treatment of various forms of leukemia, where it shows promise due to its unique mechanism of action.
  • Research Tool: Beyond clinical applications, Hepsulfam serves as a valuable tool for researchers studying DNA damage response mechanisms and developing new therapeutic strategies against cancer.

Ongoing research continues to explore its efficacy in combination therapies and its potential use against other malignancies beyond leukemia .

Introduction

Historical Development of Hepsulfam as a Busulfan Analog

Hepsulfam (sulfamic acid 1,7-heptanediyl ester, NSC 329680) emerged in the late 1980s as a strategically designed analog of busulfan (1,4-butanediol dimethanesulfonate), an established alkylating agent used since 1959 for chronic myelogenous leukemia (CML) and bone marrow transplantation conditioning [1] [9]. Busulfan’s clinical utility was limited by significant toxicities (e.g., hepatic veno-occlusive disease) and suboptimal efficacy against solid tumors [8] [9]. To address these limitations, the National Cancer Institute (NCI) spearheaded the synthesis of hepsulfam, characterized by an extended 7-carbon alkyl chain spacer between two sulfonate ester groups instead of busulfan’s 4-carbon chain [1] [6]. This structural alteration aimed to enhance therapeutic specificity while retaining alkylating potency. By 1988, preclinical studies confirmed hepsulfam’s superior antitumor activity in murine L1210 leukemia models, where busulfan showed no efficacy [6]. This prompted Phase I clinical trials in the early 1990s to evaluate its pharmacokinetics and preliminary antitumor activity in humans [1] [3].

Table 1: Key Milestones in Hepsulfam Development

YearDevelopment StageSignificant FindingReference
1988Pretesting ScreeningSuperior activity vs. L1210 leukemia; busulfan inactive [6]
1989Mechanism ElucidationDistinct DNA cross-linking profile vs. busulfan [6]
1993In Vitro CytotoxicityBroader tumor cell line activity (lung, melanoma, kidney, breast, etc.) [1]
1995Pharmacokinetic StudyDemonstrated CSF penetration in baboon models [3]

Rationale for Structural Modification: Hydrophilicity and Therapeutic Potential

The extension of the carbon chain in hepsulfam (C7 vs. C4 in busulfan) was driven by two interconnected objectives: improved hydrophilicity and enhanced DNA damage selectivity. Physicochemical studies revealed that hepsulfam’s elongated chain reduced its logP value (measure of lipophilicity) compared to busulfan, thereby increasing aqueous solubility [3] [9]. This property was critical for two reasons:

  • Tissue Distribution: Enhanced hydrophilicity promoted more predictable plasma pharmacokinetics and reduced sequestration in fatty tissues, potentially mitigating neurotoxicity risks associated with high busulfan concentrations in the CNS [3].
  • DNA Alkylation Specificity: Unlike busulfan, which primarily forms intrastrand DNA cross-links between guanine residues (leading to uniform cytotoxicity), hepsulfam exhibited delayed but sustained DNA interstrand cross-link (ICL) formation in leukemia cells (L1210 model) [6]. This ICL peak occurred 12 hours post-treatment—indicating slower kinetics but greater persistence—and correlated with 7-fold higher cytotoxicity than busulfan at equimolar concentrations [6] [8]. Mechanistically, hepsulfam’s flexible alkyl chain allowed optimal spatial alignment for bifunctional alkylation across distant DNA nucleophiles, enhancing damage complexity and resistance to repair [6].

Table 2: Structural and Functional Comparison of Busulfan and Hepsulfam

PropertyBusulfanHepsulfamBiological Implication
Chemical Structure1,4-butanediol dimethanesulfonate1,7-heptanediyl sulfamate esterExtended chain enables novel DNA targeting
LogP (Lipophilicity)HigherLowerEnhanced solubility; reduced CNS penetration
Primary DNA LesionGuanine-guanine intrastrand linksDelayed interstrand cross-linksIncreased cytotoxicity via complex, irreparable damage
Cytotoxicity (L1210)InactiveIC₅₀ 7× lower than busulfanSuperior efficacy in resistant leukemia models

Scope of Research on Hepsulfam in Oncology and Hematology

Research on hepsulfam spans three interconnected domains: tumor cytotoxicity profiling, hematopoietic stem cell (HSC) depletion, and translational pharmacokinetics:

  • Broad-Spectrum Antitumor Activity: In vitro colony-forming assays using primary human tumors demonstrated hepsulfam’s dose-dependent cytotoxicity across lung, melanoma, kidney, breast, colon, ovarian, and brain cancers under continuous exposure conditions [1]. Crucially, it outperformed busulfan in all tested cell lines, with IC₅₀ values 2–10-fold lower in breast and colon carcinoma models [1]. This suggested applicability beyond hematologic malignancies.
  • Bone Marrow Transplantation (BMT) Conditioning: Analogous to busulfan, hepsulfam effectively depleted primitive hematopoietic stem cells in murine models, a prerequisite for donor engraftment in BMT [8]. However, in comparative studies, it achieved lower donor-type chimerism (engraftment levels) than optimized busulfan analogs like PL63, likely due to suboptimal pharmacokinetic persistence in plasma [8].
  • CNS Penetration: Baboon studies confirmed hepsulfam’s entry into cerebrospinal fluid (CSF) following IV administration, with CSF/plasma ratios of 0.2–0.62 [3]. Though lower than oral busulfan’s ratios, this indicated potential utility against CNS malignancies or micrometastases.

Ongoing research focuses on synergies with epitranscriptomic modulators (e.g., RNA-editing enzymes) to enhance alkylating agent efficacy, positioning hepsulfam within emerging "precision chemotherapy" paradigms [5] [10].

Table 3: Research Domains and Key Findings for Hepsulfam

Research DomainExperimental ModelKey FindingReference
Tumor CytotoxicityPrimary human tumor coloniesActivity against lung, melanoma, kidney, breast, colon, ovarian, brain cancers [1]
DNA Damage MechanismL1210 leukemia cellsPeak DNA interstrand cross-links at 12h (vs. none for busulfan) [6]
HSC Depletion (BMT)Murine transplant recipientsInferior engraftment vs. PL63; comparable to dimethylbusulfan [8]
CNS DistributionBaboon plasma/CSF samplingCSF/plasma ratios: 0.2–0.62; delayed peak concentrations [3]

Properties

CAS Number

96892-57-8

Product Name

Hepsulfam

IUPAC Name

7-sulfamoyloxyheptyl sulfamate

Molecular Formula

C7H18N2O6S2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C7H18N2O6S2/c8-16(10,11)14-6-4-2-1-3-5-7-15-17(9,12)13/h1-7H2,(H2,8,10,11)(H2,9,12,13)

InChI Key

GOJJWDOZNKBUSR-UHFFFAOYSA-N

SMILES

C(CCCOS(=O)(=O)N)CCCOS(=O)(=O)N

Solubility

Water 3.6 - 2.7 (mg/mL)
Buffer, pH 4 5.0 - 3.3 (mg/mL)
Buffer, pH 9 5.6 - 3.7 (mg/mL)
Ethanol > 10.6 (mg/mL)
Dimethylacetamide > 10.0 (mg/mL)
DMSO > 11.2 (mg/mL)
Chloroform < 0.7 (mg/mL)
Ethyl acetate > 9.9 (mg/mL)
t-Butanol > 10.0 (mg/mL)

Synonyms

1,7-heptanediol disulfamate
1,7-heptanediyl disulfamate
hepsulfam
NSC 329680
NSC-329680
sulfamic acid 1,7-heptanediyl este

Canonical SMILES

C(CCCOS(=O)(=O)N)CCCOS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.